molecular formula C5H6N2OS B6238255 N-(1,3-thiazol-5-yl)acetamide CAS No. 408507-23-3

N-(1,3-thiazol-5-yl)acetamide

Cat. No.: B6238255
CAS No.: 408507-23-3
M. Wt: 142.2
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Description

Overview of Thiazole-Containing Acetamides in Chemical Sciences

The reactivity of the thiazole (B1198619) ring can be fine-tuned by the placement of substituents at its various positions (C2, C4, and C5). researchgate.net This structural versatility allows chemists to synthesize extensive libraries of thiazole-containing acetamides for screening in drug discovery programs and for the development of novel materials. Research has demonstrated that these compounds can exhibit a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

Historical Context and Significance of the Thiazole-5-yl Core in Research

The exploration of the thiazole-5-yl core has a rich history rooted in the foundational principles of heterocyclic chemistry. Early research in the mid-20th century laid the groundwork for understanding the synthesis and reactivity of this important scaffold. A notable historical method for the preparation of 5-acetaminothiazole derivatives involves the Beckmann rearrangement of 5-acetylthiazole oximes.

In a key study, the oxime of 4-methyl-5-acetylthiazole was treated with phosphorus pentachloride in benzene (B151609) to yield 4-methyl-5-acetaminothiazole. ias.ac.in This transformation provided a viable, albeit low-yielding, pathway to this class of compounds. Similarly, the reduction of a corresponding nitro compound, followed by acetylation, was explored as another synthetic route. ias.ac.in These early investigations were crucial in establishing the fundamental chemistry of the thiazole-5-yl amine and its acetylated counterpart, paving the way for future research into more complex derivatives.

The significance of the thiazole-5-yl core lies in its presence as a structural motif in various biologically active molecules. The ability to introduce an acetamido group at the 5-position provides a handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships.

Current Research Landscape and Objectives for N-(1,3-thiazol-5-yl)acetamide Investigation

While direct and extensive research specifically on the unsubstituted this compound is not widely documented in recent literature, the investigation of its substituted derivatives is an active area of academic and industrial research. The primary objectives of these investigations are often centered around the discovery of novel therapeutic agents.

Modern research efforts focus on synthesizing and evaluating a wide array of this compound derivatives for various biological activities. For instance, derivatives of this core structure are being explored as potential inhibitors of enzymes implicated in disease, such as protein tyrosine phosphatase 1B (PTP1B), which is a target for the development of anti-diabetic agents. nih.gov

Furthermore, the thiazole nucleus is a common scaffold in the design of anticancer agents. nih.gov Researchers are actively designing and synthesizing novel thiazole-acetamide derivatives and evaluating their cytotoxic effects against various cancer cell lines. bohrium.com The objectives of such studies include identifying potent and selective anticancer compounds and elucidating their mechanisms of action at the molecular level.

The current research landscape suggests that while the parent compound this compound serves as a fundamental building block, the focus of contemporary research has shifted towards its more complex, substituted analogues to achieve enhanced biological efficacy and target specificity.

Chemical Compound Information

Compound NameSynonymsMolecular Formula
This compound5-AcetamidothiazoleC₅H₆N₂OS
4-methyl-5-acetylthiazole1-(4-methyl-1,3-thiazol-5-yl)ethan-1-oneC₆H₇NOS
4-methyl-5-acetaminothiazoleN-(4-methyl-1,3-thiazol-5-yl)acetamideC₆H₈N₂OS
2,4-dimethyl-5-acetaminothiazoleN-(2,4-dimethyl-1,3-thiazol-5-yl)acetamideC₇H₁₀N₂OS
Thiazole1,3-ThiazoleC₃H₃NS

Properties

CAS No.

408507-23-3

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for N 1,3 Thiazol 5 Yl Acetamide and Derivatives

Established Synthetic Routes to Thiazole (B1198619) Acetamide (B32628) Scaffolds

Conventional methods for constructing the thiazole acetamide core often involve either sequential, multi-step reactions or more streamlined one-pot procedures.

Multi-step synthesis provides a reliable and controlled pathway to complex thiazole derivatives, allowing for the purification of intermediates at each stage. A common strategy involves the initial construction of the core thiazole ring, followed by functionalization to introduce the acetamide group.

One representative multi-step pathway to a complex (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivative begins with commercially available precursors. chapman.edu The synthesis proceeds through several key transformations:

Etherification: Reaction of a hydroxyl-substituted benzonitrile (B105546) with an appropriate chloro-functionalized morpholine (B109124) derivative to form a morpholinoethoxy)benzonitrile intermediate. chapman.edu

Thionation: Conversion of the nitrile group to a thioamide using a reagent such as ammonium (B1175870) sulfide. chapman.edu

Hantzsch Thiazole Synthesis: Cyclization of the resulting thioamide with an α-halo ketone (e.g., ethyl 4-chloroacetoacetate) to form the substituted thiazole ring. chapman.edu

Hydrolysis: Saponification of the ester group on the thiazole ring to yield a carboxylic acid derivative. chapman.edu

Amidation: Finally, coupling the carboxylic acid with a desired amine in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to yield the final acetamide product. chapman.edu

This stepwise approach, while often laborious, allows for structural diversity by modifying the precursors at various stages of the synthesis. chapman.edunih.gov

Novel thiazole derivatives have been successfully synthesized via one-pot condensation reactions. For instance, a series of thiazole-pyrazole hybrids were prepared through a one-pot reaction of 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and various pyrazole-4-carbaldehyde derivatives. ijcce.ac.ir This method is noted for being environmentally benign, rapid, and having high atom economy. ijcce.ac.ir Similarly, other three-component reactions have been developed for preparing 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives from a starting thiazole precursor. nih.gov

ReactantsCatalyst/ConditionsProduct TypeKey FeaturesSource(s)
2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeOrthophosphoric acidThiazole-pyrazole hybridEnvironmentally benign, rapid, high atom economy ijcce.ac.ir
2-(2-benzylidene hydrazinyl)-4-methylthiazole, hydrazonoyl halides, N-aryl-3-oxobutanamideTriethylamine / Ethanol5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivativeThree-component reaction, good yields nih.gov
Maleic anhydride (B1165640), thiosemicarbazide, hydrazonoyl halidesChitosan (B1678972) / Microwave Irradiation (500 W, 150 °C)Thiazolyl-pyridazinedioneThree-component reaction, short reaction time nih.gov

Novel Synthetic Methodologies and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient and sustainable methods, including catalyst-free reactions and the use of alternative energy sources like microwave irradiation.

Eliminating the need for a catalyst simplifies reaction procedures, reduces costs, and avoids potential contamination of the final product with toxic metals. Several catalyst-free methods for thiazole synthesis have been reported. A clean and efficient multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides has been developed to produce trisubstituted thiazoles in good to very good yields using water as a solvent under microwave conditions. bepls.com Another simple and efficient catalyst-free protocol involves the reaction of α-diazoketones with thiourea (B124793) in the presence of PEG-400 to generate 2-aminothiazoles in excellent yields (87–96%). bepls.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. bepls.comtandfonline.com This technique has been successfully applied to the synthesis of various thiazole acetamide derivatives.

For example, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones was achieved under microwave irradiation (500 W) in just 4-8 minutes, a significant reduction in time compared to conventional heating. nih.gov Similarly, new thiazole-substituted dibenzofurans have been synthesized using both conventional and microwave irradiation methods, with the latter providing a more efficient route. researchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) derivatives containing a thiazolidine (B150603) moiety has also been effectively carried out using microwave irradiation at 340 W, demonstrating the broad applicability of this technology. latakia-univ.edu.sy

ReactantsConditionsProduct TypeYieldReaction TimeSource(s)
Maleic anhydride, thiosemicarbazide, hydrazonoyl halides, chitosan500 W, 150 °CThiazolyl-pyridazinedioneHigh/Efficient4–8 min nih.gov
Dibenzofuran derivatives, substituted thiosemicarbazonesMicrowave IrradiationThiazole-substituted dibenzofuranN/AN/A researchgate.net
Arylglyoxals, cyclic 1,3-dicarbonyls, thioamidesH₂O, Microwave IrradiationTrisubstituted thiazoleGood to Very GoodShort bepls.com
Benzaldehyde, Cysteine340 WThiazolidineHighN/A latakia-univ.edu.sy

Green Chemistry Principles Applied to Thiazole Acetamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact. nih.gov This involves the use of renewable starting materials, non-toxic catalysts, green solvents, and energy-efficient methods. nih.govdocumentsdelivered.com

Key green approaches in thiazole synthesis include:

Eco-friendly Biocatalysts: Natural polymers like chitosan have been employed as effective, recyclable, and biodegradable basic catalysts in thiazole synthesis. nih.govmdpi.com A cross-linked chitosan hydrogel has been used as a biocatalyst for synthesizing novel thiazole derivatives under ultrasonic irradiation, offering high yields and reusability without significant loss in efficiency. mdpi.com

Alternative Energy Sources: Beyond microwave irradiation, ultrasonic irradiation (sonochemistry) is another green technique used to accelerate reactions, increase yields, and simplify workups under solvent-free conditions. tandfonline.comacs.org

Green Solvents and Conditions: The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions, significantly reduces hazardous waste. bepls.comtandfonline.com

These sustainable methodologies represent the future of heterocyclic synthesis, aiming to produce valuable chemical compounds while minimizing the ecological footprint. nih.govmedmedchem.com

Optimization Challenges and Yield Enhancement in Synthetic Pathways

The synthesis of N-(1,3-thiazol-5-yl)acetamide and its derivatives, while crucial for various fields of research, is often accompanied by challenges that necessitate careful optimization of reaction pathways to enhance yields and purity. Common hurdles in thiazole ring synthesis include the requirement for harsh reaction conditions, the use of potentially hazardous reagents, extended reaction times, and the formation of unwanted by-products, which can complicate purification processes. bepls.com

Strategies to overcome these challenges and improve synthetic efficiency have been a significant focus of chemical research. One key area of optimization involves the choice of catalysts and condensing agents. For instance, the synthesis of certain N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been successfully achieved with high yields through condensation reactions promoted by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in conjunction with N-hydroxybenzotriazole (HOBt). njtech.edu.cnchapman.edu This method provides a convenient and rapid route to the desired products. njtech.edu.cn

Another avenue for yield enhancement is the exploration of alternative energy sources to drive the chemical reactions. Microwave-assisted synthesis, for example, has emerged as a valuable tool in green chemistry for the synthesis of thiazole derivatives. bepls.com This technique can lead to significantly reduced reaction times, higher yields, and often avoids the use of hazardous solvents. bepls.com Similarly, ultrasound-mediated synthesis presents another environmentally benign approach to forming the thiazole ring. bepls.com

The table below summarizes some of the reported yields for the synthesis of various thiazole derivatives, illustrating the impact of different synthetic methodologies.

DerivativeSynthetic MethodYield (%)Reference
N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamideCarbodiimide condensation70-85 researchgate.net
2-AminothiazolesFrom α-diazoketones and thiourea in PEG-40087-96 bepls.com
Thiazolyl benzyl (B1604629) acetamidesEDCI/HOBt mediated couplingNot specified chapman.edu

Exploration of Precursors and Intermediate Derivatization

The structural diversity of this compound derivatives is largely dependent on the selection of appropriate precursors and the strategic derivatization of key intermediates. The foundational Hantzsch thiazole synthesis, and its many variations, remain a cornerstone in this field, typically involving the reaction of an α-haloketone with a thioamide. researchgate.net However, contemporary research has expanded the repertoire of starting materials to include a wider array of functionalized molecules.

For instance, the synthesis of certain thiazole derivatives commences with the bromination of a suitable acetylthiazole precursor. This brominated intermediate then serves as a versatile electrophile for reaction with various nucleophiles, such as heterocyclic amines, to construct more complex molecular architectures. nih.gov In another example, the reaction of 4-(2-morpholinoethoxy)benzothioamide with ethyl 4-chloroacetoacetate is employed to form a thiazolyl derivative, which can then undergo further transformations. chapman.edu

The concept of "intermediate derivatization" has been effectively utilized as a strategy for the discovery of novel bioactive molecules. This approach involves the synthesis of a core intermediate which is then subjected to a series of reactions with diverse building blocks to generate a library of related compounds. This methodology has been successfully applied in the development of novel insecticides, where a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide intermediate was converted to a thioamide and subsequently cyclized to form a thiazole ring. mdpi.com

The following table details various precursors and the resulting thiazole intermediates or final products, showcasing the breadth of synthetic possibilities.

Precursor 1Precursor 2Resulting Intermediate/ProductReference
5-acetyl-4-methyl-2-(methylamino)thiazoleBromine2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one nih.gov
4-(2-morpholinoethoxy)benzothioamideethyl 4-chloroacetoacetateEthyl 2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetate chapman.edu
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamideethyl bromopyruvateethyl 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylate mdpi.com
α-diazoketonesthiourea2-aminothiazoles bepls.com

Advanced Spectroscopic and Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. For N-(1,3-thiazol-5-yl)acetamide, ¹H and ¹³C NMR would provide definitive information on its chemical skeleton.

In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for each unique proton environment. The methyl protons of the acetamide (B32628) group (CH₃) would likely appear as a singlet in the upfield region. The protons on the thiazole (B1198619) ring (H-2 and H-4) and the amide proton (NH) would resonate at different, more downfield chemical shifts, influenced by their electronic environments. The coupling patterns between adjacent protons would further confirm their connectivity.

Similarly, a ¹³C NMR spectrum would show separate resonances for each carbon atom, including the carbonyl carbon, the methyl carbon, and the three distinct carbons of the thiazole ring. The chemical shifts of these carbons provide insight into their hybridization and bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetamide)~2.1~23
C=O (acetamide)-~168
NH (amide)~10-12-
C2-H (thiazole)~8.5-9.0~150-155
C4-H (thiazole)~7.5-8.0~115-120
C5 (thiazole)-~135-140

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₅H₆N₂OS (monoisotopic mass: 142.0252 Da).

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed at m/z 142. Subsequent fragmentation could involve the loss of the acetyl group or cleavage of the thiazole ring, providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Measurement Expected Value
HRMSExact Mass [M+H]⁺143.0328
EI-MSMolecular Ion [M]⁺142
EI-MSKey Fragment Ionsm/z corresponding to loss of •CH₃CO, etc.

Infrared (IR) and UV-Visible Spectroscopy in Characterization and Mechanistic Research

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would confirm the presence of the amide and thiazole functionalities. A strong absorption band for the C=O stretch of the secondary amide would be expected around 1650-1680 cm⁻¹. The N-H stretch would appear as a distinct band in the region of 3200-3400 cm⁻¹. Vibrations associated with the C=N and C-S bonds of the thiazole ring would also be present at lower frequencies.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring, being an aromatic heterocycle, would be expected to exhibit characteristic π → π* transitions, resulting in absorption maxima in the UV region.

Table 3: Principal Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch3200-3400
Amide C=OStretch1650-1680
Thiazole C=NStretch~1500-1600
Thiazole C-SStretch~600-800

X-ray Crystallography for Precise Structural and Tautomeric Form Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield detailed data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For instance, crystallographic data for the related isomer, N-(thiazol-2-yl)acetamide, shows the formation of hydrogen-bonded dimers in the solid state. lookchem.com A similar analysis for the 5-yl isomer would confirm its three-dimensional structure and packing in the crystal lattice, resolving any ambiguities about tautomeric forms or conformational isomers.

Table 4: Illustrative Crystal Data Parameters from a Related Isomer (N-(Thiazol-2-yl)acetamide)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.0650 (12)
b (Å)11.3337 (8)
c (Å)7.0670 (5)
β (°)101.908 (10)

High-Performance Analytical Chromatography for Purity Assessment and Isolation in Research

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and for its isolation from reaction mixtures. A reverse-phase HPLC method would typically be developed for this compound. This would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid for improved peak shape. The purity of a sample would be determined by the relative area of the main peak in the chromatogram.

Table 5: Typical HPLC Conditions for Analysis of Acetamide Derivatives

Parameter Condition
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water with Formic Acid
DetectionUV (e.g., at 254 nm)
Flow Rate~1.0 mL/min

Molecular Interactions and Mechanistic Insights

Investigation of Molecular Target Engagement

The core structure of N-(1,3-thiazol-5-yl)acetamide serves as a scaffold for derivatives that have been extensively studied for their interaction with various biological targets. These studies provide a foundational understanding of the compound's potential mechanisms of action at a molecular level.

Enzyme Inhibition Mechanism Studies

Derivatives of this compound have been identified as inhibitors of a wide array of enzymes, indicating a broad spectrum of biochemical activity.

Phosphodiesterase (PDE): Thiazole (B1198619) derivatives are recognized as an important class of heterocyclic molecules for targeting enzymes relevant to Alzheimer's disease, including phosphodiesterase type IV. nih.gov While direct inhibition data for the parent compound is not specified, the thiazole scaffold is a key feature in the design of PDE inhibitors. nih.gov PDE5, in particular, is a well-established target for compounds that regulate cyclic guanosine (B1672433) monophosphate (cGMP) levels. mdpi.commdpi.com

Cyclooxygenase-2 (COX-2): The thiazole nucleus is a key component in the development of selective COX-2 inhibitors. Studies on 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives demonstrated significant COX-2 inhibition. For instance, the unsubstituted derivative showed an 88.5% inhibitory effect on COX-2 at a 10 μM concentration. frontiersin.org Another study highlighted that N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide acts as a specific inhibitor of COX-1. nih.gov

Src Kinase: A series of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory activities. The unsubstituted N-benzyl derivative demonstrated inhibition of c-Src kinase with GI₅₀ values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. nih.govnih.gov This research was inspired by the highly selective Src substrate binding site inhibitor, KX2-391. nih.govnih.gov

Acetylcholinesterase (AChE): The thiazole acetamide (B32628) scaffold has been explored for its potential in managing Alzheimer's disease by inhibiting cholinesterases. One study identified a derivative, compound 6d, as the most potent inhibitor of AChE with an IC₅₀ value of 3.14±0.16 μM. academie-sciences.fr Another series of 1,3-thiazole derivatives also showed inhibitory activity, with one compound containing a quinoxaline (B1680401) system being the most potent AChE inhibitor with an IC₅₀ of 91 μM. researchgate.net

Carbonic Anhydrase (CA): Derivatives of 2-acylamino-benzothiazole-sulfonamides have been investigated as inhibitors of several human (h) carbonic anhydrase isoforms. These compounds led to the discovery of several subnanomolar and low nanomolar, isoform-selective inhibitors targeting hCA II, VII, and IX. uni.lu

Tubulin Polymerization: Thiazole-based derivatives have been developed as potent tubulin polymerization inhibitors. In one study, a novel series of 2,4-disubstituted thiazole derivatives was evaluated, with one compound exhibiting an IC₅₀ value of 2.00 ± 0.12 μM, which was more potent than the reference compound combretastatin (B1194345) A-4 (CA-4). mdpi.com Another study reported a thiazole-2-acetamide derivative with an IC₅₀ of 2.69 μM for tubulin polymerization inhibition. mdpi.com Docking analyses suggest these compounds bind to the colchicine (B1669291) binding site of tubulin. mdpi.com

α-Amylase and α-Glucosidase: Thiazole derivatives have demonstrated significant potential as inhibitors of carbohydrate-hydrolyzing enzymes. A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were evaluated for α-glucosidase inhibitory activity. researchgate.net The derivatives N-[4-(m-Chlorophenyl)-1,3-thiazol-2yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide and N-[4-(o-fluorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide showed very high inhibition, at 88.4% and 88.3% respectively. mdpi.com Similarly, thiazole-based carbohydrazide (B1668358) derivatives showed α-amylase inhibitory activity with IC₅₀ values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 μM, comparable to the standard acarbose.

Enzyme TargetDerivative ClassKey FindingsReference
Src KinaseN-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamideGI₅₀ = 1.34 μM (unsubstituted N-benzyl derivative) nih.govnih.gov
Acetylcholinesterase (AChE)Thiazole acetamidesIC₅₀ = 3.14 μM (most potent in series) academie-sciences.fr
Tubulin Polymerization2,4-disubstituted thiazole derivativesIC₅₀ = 2.00 μM (surpassing reference drug CA-4) mdpi.com
α-GlucosidaseN-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamideUp to 88.4% inhibition mdpi.com
α-AmylaseThiazole based carbohydrazideIC₅₀ = 1.709 μM (most potent in series)
Cyclooxygenase-2 (COX-2)2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazol-2-yl)acetamide88.5% inhibition at 10 μM frontiersin.org

Receptor Binding Affinity and Selectivity Research

Research into acetamide derivatives containing a thiazole ring has also extended to their ability to bind to specific receptors. These studies are crucial for understanding their potential as modulators of receptor-mediated signaling pathways.

One area of investigation has been the human adenosine (B11128) A3 receptor. A study focusing on 4-(4-methoxyphenyl)-2-aminothiazole derivatives found that N-acetyl substitutions on the aminothiazole template significantly increased binding affinity and selectivity for this receptor. The research identified potent A3 antagonists, with one thiadiazole analog exhibiting a Kᵢ value of 0.79 nM. nih.gov

Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be an equipotent antagonist of ZAC with an IC₅₀ value in the range of 1–3 μM. This compound acts as a negative allosteric modulator of the ZAC.

Interaction with Bacterial Topoisomerases and DNA Gyrase

The thiazole scaffold is a component of novel bacterial topoisomerase inhibitors (NBTIs). These compounds target DNA gyrase and topoisomerase IV, which are essential bacterial enzymes. mdpi.com Research has shown that N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives are effective inhibitors of E. coli DNA gyrase. One series of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives inhibited E. coli DNA gyrase with IC₅₀ values in the submicromolar to low micromolar range (0.891 to 10.4 μM). An optimized second generation of these compounds showed improved, nanomolar-range inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. These findings highlight the potential of thiazole-containing acetamide structures in the development of new antibacterial agents that evade cross-resistance with existing drugs like fluoroquinolones. mdpi.comresearchgate.net

Elucidation of Biological Pathways and Cellular Processes

Beyond direct target engagement, studies have delved into the broader biological consequences of the interaction of this compound derivatives with cellular systems, including their impact on signaling pathways and fundamental cellular responses.

Modulation of Intracellular Signaling Pathways

The inhibition of key enzymes and receptors by thiazole acetamide derivatives directly implies a modulation of their associated intracellular signaling pathways. For example, the inhibition of Src kinase, a non-receptor tyrosine kinase, interferes with a multitude of signaling pathways that regulate cell proliferation, differentiation, survival, and adhesion. nih.govuni.lu The antagonistic activity of thiazole derivatives at the human adenosine A3 receptor suggests a modulation of cAMP-involved signal transduction pathways. nih.gov

Mechanistic Studies of Cellular Responses

The molecular interactions of this compound derivatives translate into significant effects on cellular behavior, particularly in the context of cancer biology.

Cell Proliferation Interference: Several studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines. N-benzyl substituted thiazolyl acetamide derivatives were shown to inhibit cell proliferation in human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. nih.govuni.lu The 4-Fluorobenzylthiazolyl derivative, in particular, exhibited 64-71% inhibition in the proliferation of BT-20 and CCRF cells at a concentration of 50 μM. nih.govnih.gov

Apoptosis Induction: A primary mechanism for the anticancer activity of these compounds appears to be the induction of apoptosis. A study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives found that they induce apoptosis via the caspase pathway. academie-sciences.fr Specifically, chloro-substituted derivatives enhanced the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. academie-sciences.fr Similarly, a different series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives demonstrated potent cytotoxic activity and were found to activate caspase 3, reduce mitochondrial membrane potential, and increase the generation of reactive oxygen species (ROS). mdpi.com

Cellular ResponseDerivative ClassCancer Cell Line(s)Key Mechanistic FindingReference
Cell Proliferation Interference4-Fluorobenzylthiazolyl acetamideBT-20 (Breast), CCRF-CEM (Leukemia)64-71% inhibition of proliferation at 50 μM nih.govnih.gov
Apoptosis Induction2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideMCF7 (Breast)Enhanced activity of caspases 3 and 9 academie-sciences.fr
Apoptosis InductionN-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamideHela, A549, U87Caspase 3 activation, ROS generation mdpi.com

Agonistic Activity Against Specific Transcription Factors (e.g., FoxO1)

The transcription factor Forkhead box protein O1 (FoxO1) is a significant target in therapeutic research, particularly for conditions like Alzheimer's disease (AD). nih.govnih.gov While direct studies on this compound as a FoxO1 agonist are not prevalent, research into structurally related compounds has identified novel FoxO1 agonists. Through in silico screening and subsequent in vitro analysis, a related compound, N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl) acetamide (referred to as compound D), was identified as having the highest affinity for FoxO1. nih.govnih.gov

This compound was shown to activate FoxO1, leading to the regulation of its downstream target genes, including P21, BIM, and PPARγ. nih.govnih.gov In a cellular model using SH-SY5Y cells, treatment with this novel agonist resulted in the downregulation of BACE1 expression. The reduction in BACE1, a key enzyme in the production of amyloid-beta (Aβ), subsequently led to decreased levels of both Aβ(1-40) and Aβ(1-42). nih.govnih.gov These findings highlight a promising strategy for developing new drugs, suggesting that thiazole acetamide scaffolds could serve as a basis for novel small-molecule FoxO1 agonists. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiazole acetamide derivatives, these studies provide critical insights into the molecular features required for target interaction.

Impact of Substituent Modifications on Molecular Interactions and Mechanistic Activity

Modifications to the core structure of thiazole acetamides have profound effects on their binding affinity and selectivity for various biological targets. Research has shown that even minor chemical alterations can lead to significant changes in potency and efficacy.

For instance, in the development of antagonists for the human adenosine A3 receptor, SAR studies revealed that substituting the aminothiazole template with N-acetyl or propionyl groups led to a great increase in binding affinity and selectivity. nih.gov Similarly, adding a methoxy (B1213986) group to the 4-position of a phenyl ring attached to the thiazole core also enhanced affinity. nih.gov

In a different context, a series of N-benzyl substituted thiazol-4-yl)acetamide derivatives were evaluated as Src kinase inhibitors. chapman.edu SAR studies indicated that the presence of specific substituents at the 4-position of the benzyl (B1604629) ring, such as 4-fluoro, 3,4-dichloro, or 4-methyl groups, was critical for achieving maximum anticancer activity. chapman.edu

Further studies on thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors demonstrated the importance of lipophilicity. The introduction of a bulky, lipophilic t-butyl group resulted in a compound with the lowest IC50 values for both COX-1 and COX-2, suggesting that this group interacts favorably with hydrophobic areas within the COX active site, leading to enhanced binding and inhibition. acs.org Conversely, investigations into N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC) found that introducing methyl, ethoxy, or acetyl groups in the 3-position of the phenyl ring substantially decreased antagonist activity. semanticscholar.org

These examples underscore the principle that targeted modifications to the thiazole acetamide scaffold are a key strategy for tuning the pharmacological profile of these compounds.

Core Scaffold Substituent Modification Target Impact on Activity
AminothiazoleN-acetyl groupAdenosine A3 ReceptorIncreased binding affinity and selectivity nih.gov
Phenylthiazole4-methoxy group on phenyl ringAdenosine A3 ReceptorEnhanced binding affinity nih.gov
N-benzyl thiazolyl acetamide4-fluoro, 3,4-dichloro, or 4-methyl on benzyl ringSrc KinaseCritical for maximum anticancer activity chapman.edu
Thiazole carboxamidet-butyl groupCOX-1 / COX-2Increased potency and enzyme inhibition acs.org
N-(thiazol-2-yl)-benzamideMethyl, ethoxy, or acetyl at 3-position of phenyl ringZinc-Activated Channel (ZAC)Substantially decreased antagonist activity semanticscholar.org

Conformational Analysis in Relation to Target Binding

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind effectively to a biological target. Conformational analysis of thiazole acetamide derivatives helps to explain the outcomes of SAR studies at a molecular level.

Pharmacophore Modeling and Rational Design for Thiazole Acetamides

Pharmacophore modeling is a computational approach used extensively in rational drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing or identifying new potent molecules. nih.govresearchgate.net

This technique has been applied to design and optimize thiazole-based compounds. For example, a robust pharmacophore model was developed for a series of isothiazolidinedione derivatives, which share structural similarities with thiazoles, to identify potent PTP1B inhibitors. researchgate.net The resulting six-point pharmacophore model consisted of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor with specific geometries. researchgate.net This model was then used to generate a 3D quantitative structure-activity relationship (QSAR) model, which confirmed that hydrophobic aromatic character was crucial for inhibitory activity. researchgate.net

The concept of "pharmacophore merging," which combines features from different active molecules, is another efficient strategy used in the design of thiazole and thiadiazole derivatives to enhance efficacy. nih.gov The thiazole ring itself is often considered a "privileged scaffold" because of its ability to interact with a wide range of biological targets. nih.gov By identifying the key pharmacophoric features of active thiazole acetamides, researchers can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic and structural characteristics of N-(1,3-thiazol-5-yl)acetamide. These theoretical studies offer a molecular-level understanding that is crucial for predicting reactivity and designing new derivatives.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been employed to investigate the electronic and structural properties of thiazole-containing compounds. While direct DFT studies on this compound are not extensively documented in the provided search results, research on structurally related acetamide (B32628) derivatives offers valuable insights. For instance, DFT calculations performed on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives have been used to determine molecular structure, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These parameters are crucial for understanding the molecule's reactivity and kinetic stability.

Theoretical calculations on various N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine (B1209239) compounds using DFT with the B3LYP 6-311G (d,p) basis set have been used to compute optimized geometrical structures in the gas phase. epu.edu.iq Such studies help in understanding how structural modifications influence the electronic properties of the thiazole (B1198619) scaffold.

Table 1: Representative DFT-Calculated Properties for Acetamide Derivatives

Property Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability.
Energy Gap (ΔE) Difference between ELUMO and EHOMO Relates to chemical reactivity and kinetic stability.
Dipole Moment (µ) Measure of the polarity of the molecule Influences intermolecular interactions and solubility.
Electronegativity (χ) Tendency of an atom to attract a bonding pair of electrons Provides insight into the molecule's reactivity.

| Global Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. |

Electrostatic Potential Maps (ESP) and Average Local Ionization Energy (ALIE)

Electrostatic Potential (ESP) maps are valuable for predicting the reactive sites of a molecule. The ESP map visually represents the charge distribution, highlighting electrophilic and nucleophilic regions. For thiazole derivatives, Molecular Electrostatic Potential (MEP) mapping provides insights into charge distribution and reactivity. researchgate.net The red regions on an ESP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Average Local Ionization Energy (ALIE) is another descriptor used to predict sites for electrophilic attack. Lower ALIE values on the molecular surface indicate regions where electrons are least tightly bound and thus more susceptible to removal. While specific ALIE studies on this compound were not found, this technique is generally applied to identify the most reactive sites in a molecule.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. Numerous studies have utilized molecular docking to explore the potential of thiazole and acetamide derivatives as inhibitors for various biological targets.

For instance, docking studies on N-substituted thiazole derivatives have been performed to screen for potential FabH inhibitors. researchgate.net Similarly, molecular docking has been used to investigate the binding of novel thiazole derivatives to the active site of Rho6 protein in the context of anti-hepatic cancer agents. nih.gov In a study on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, molecular docking was used to predict binding modes within the BCR-ABL1 kinase domain. mdpi.com

Table 2: Representative Molecular Docking Results for Thiazole Derivatives Against Various Targets

Compound Type Target Protein Key Interactions Observed Predicted Binding Affinity (Example)
Thiazole-based complexes COVID-19 Main Protease (6lu7) Hydrogen bonding, hydrophobic interactions Not specified
N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives NUDT5 Not specified -8.3 kcal/mol (for compound NPD-12)
N-aryl-2-(N-disubstituted) acetamide compounds Neurodegenerative enzymes Not specified Not specified

Note: This table provides examples of docking studies on related thiazole and acetamide derivatives to illustrate the application and type of data obtained.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. A study on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives employed MD simulations to confirm the stability of the ligand-protein complex and to analyze the conformational changes that occur upon binding to the BCR-ABL1 kinase. mdpi.com These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding mechanism at an atomic level.

Virtual Screening for Identification of Novel Molecular Scaffolds and Putative Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Structure-based virtual screening, in conjunction with molecular dynamics simulations, has been successfully used to discover novel scaffolds for BCR-ABL1 inhibitors, leading to the identification of the N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide series. mdpi.com This approach accelerates the drug discovery process by prioritizing compounds for experimental testing. The thiazole ring is considered a promising scaffold in medicinal chemistry due to its wide range of pharmacological activities. nih.gov

N 1,3 Thiazol 5 Yl Acetamide As a Research Probe and Synthetic Intermediate

Role as a Precursor in the Organic Synthesis of Complex Heterocyclic Systems

N-(1,3-thiazol-5-yl)acetamide serves as a crucial intermediate in the construction of more elaborate heterocyclic frameworks. The acetamide (B32628) group at the 5-position of the thiazole (B1198619) ring can influence the reactivity of the heterocyclic core and can itself be a handle for further chemical transformations. Research has demonstrated its utility in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

A key example of its role as a synthetic precursor is in the preparation of pyranothiazole and thiazolopyranopyrimidine derivatives. In a multi-step synthesis, a 5-aminothiazole derivative can be acetylated to form a substituted this compound. This acetamide then acts as an intermediate for the construction of fused ring systems. For instance, the compound N-6-Cyano-7H-7-(4-methoxyphenyl)-2-(4-sulfamoylphenylamino)-pyrano[2,3-d]thiazol-5-yl-acetamide has been synthesized. iaea.org In this synthesis, the acetylation of the 5-amino group of a pyranothiazole precursor leads to the formation of the corresponding acetamide. iaea.org This transformation is not merely a protecting group strategy but a way to modulate the electronic properties of the molecule and introduce a functional group that can be involved in or direct subsequent reactions.

The reaction of the precursor 5-amino-6-cyano-7H-7-(4-methoxyphenyl)-2-(4-sulfomylphenylamino)-pyrano[2,3-d]thiazole with acetic anhydride (B1165640) yields the corresponding 5-yl-acetamide. iaea.org This acetamide can then undergo further transformations. For example, prolonged heating in acetic anhydride can lead to a Dimroth rearrangement, resulting in the formation of a fused thiazolo[4,5-b]pyrano[2,3-d]pyrimidine system. iaea.org This highlights the role of the acetamide group in facilitating the construction of complex, multi-ring heterocyclic structures.

The following table summarizes the key reactants and products in the synthesis of a complex heterocyclic system involving a this compound derivative.

PrecursorReagentIntermediate/ProductResulting Heterocyclic System
5-Amino-6-cyano-7H-7-(4-methoxyphenyl)-2-(4-sulfomylphenylamino)-pyrano[2,3-d]thiazoleAcetic anhydrideN-6-Cyano-7H-7-(4-methoxyphenyl)-2-(4-sulfamoylphenylamino)-pyrano[2,3-d]thiazol-5-yl-acetamidePyrano[2,3-d]thiazole
N-6-Cyano-7H-7-(4-methoxyphenyl)-2-(4-sulfamoylphenylamino)-pyrano[2,3-d]thiazol-5-yl-acetamideAcetic anhydride (prolonged heating)6-Methyl-9H-9-(4-methoxyphenyl)-8-oxo-2-(4-sulfamoylphenylamino)thiazolo[4,5-b]pyrano[2,3-d]pyrimidineThiazolo[4,5-b]pyrano[2,3-d]pyrimidine

Application in Coordination Chemistry as a Ligand

The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses potential coordination sites for metal ions. The nitrogen atom typically acts as a much stronger donor than the sulfur atom. nih.gov While the coordination chemistry of thiazole and its derivatives has been a subject of interest, specific research studies detailing the use of this compound as a ligand for the synthesis of coordination complexes are not extensively reported in the available literature. The presence of the acetamide group could potentially offer additional coordination sites through the carbonyl oxygen or the amide nitrogen, making it a candidate for acting as a multidentate ligand. However, without specific research findings, its application in this area remains largely unexplored.

Development of Chemical Probes for Biological Pathway Investigation

Chemical probes are small molecules used to study and manipulate biological systems. The thiazole scaffold is a common feature in many biologically active compounds, suggesting that derivatives of this compound could be developed as chemical probes. While direct studies on this compound as a chemical probe are limited, research on structurally related compounds provides insights into its potential in this area.

For example, a study on a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases 3 and 9. nih.gov This indicates that the acetamide moiety linked to a five-membered sulfur- and nitrogen-containing heterocycle can be a key structural feature for interacting with biological targets and elucidating cellular pathways, such as the apoptosis cascade. Although this study focuses on a 1,3,4-thiadiazole (B1197879) core, it suggests a plausible avenue for the development of this compound-based probes for investigating similar or different biological pathways. The derivatization of the acetamide or the thiazole ring could be used to attach reporter groups, such as fluorescent tags or biotin, to facilitate the identification of its biological targets.

Derivatization Strategies for Enhanced Research Utility

The utility of this compound as a research tool can be significantly enhanced through various derivatization strategies. These modifications can be aimed at altering its physical, chemical, or biological properties to suit specific research needs.

One key derivatization strategy involves the modification of the acetamide group. The synthesis of the complex pyranothiazole derivative, N-6-Cyano-7H-7-(4-methoxyphenyl)-2-(4-sulfamoylphenylamino)-pyrano[2,3-d]thiazol-5-yl-acetamide, itself is an example of derivatization of a 5-aminothiazole precursor. iaea.org This acetamide can then be further modified. For instance, the acetyl group can be replaced with other acyl groups to modulate lipophilicity or introduce reactive handles.

Another strategy focuses on the thiazole ring itself. The carbon atoms of the thiazole ring can be functionalized, for example, through electrophilic substitution reactions, to introduce a variety of substituents. These substituents can be used to tune the electronic properties of the molecule, improve its binding affinity to a biological target, or attach it to a solid support for use in affinity chromatography.

The following table outlines potential derivatization strategies for this compound and their potential research applications.

Derivatization SiteModificationPotential Research Utility
Acetamide NitrogenN-AlkylationAltering solubility and steric properties.
Acetyl GroupReplacement with other acyl groupsModulating lipophilicity and introducing reactive handles.
Thiazole Ring (C2, C4)Introduction of substituentsTuning electronic properties, improving target binding, and attachment to solid supports.

These derivatization strategies can transform this compound from a simple building block into a sophisticated research probe with tailored properties for specific applications in organic synthesis and chemical biology.

Future Directions and Emerging Research Avenues

Development of Advanced Computational Models for Thiazole (B1198619) Acetamide (B32628) Derivatives

Computational chemistry is a cornerstone in the modern drug discovery and development pipeline, providing invaluable insights into the molecular interactions that underpin biological activity. For thiazole acetamide derivatives, the development and application of advanced computational models are crucial for accelerating the discovery of new lead compounds and optimizing existing ones.

Molecular docking studies have been instrumental in elucidating the binding modes of thiazole acetamide derivatives with their biological targets. For instance, docking studies have been employed to understand the interactions of these compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov These studies help to visualize the binding poses and identify key interactions within the active sites of these enzymes. Similarly, molecular docking has been used to investigate the binding patterns of thiazole carboxamide derivatives within the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isozymes, providing a rationale for their observed inhibitory activities. acs.org

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational tool. While specific QSAR studies on N-(1,3-thiazol-5-yl)acetamide are not extensively detailed in the provided results, the broader class of thiazole derivatives has been the subject of such analyses to correlate their structural features with their biological activities. dergipark.org.tr These models are essential for predicting the activity of newly designed compounds, thereby prioritizing synthesis and biological testing efforts.

Future advancements in this area will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and quantitative understanding of ligand-receptor interactions. These methods can offer deeper insights into the conformational changes that occur upon binding and provide more accurate predictions of binding affinities.

Exploration of Novel Biological Targets through Mechanistic Research

While much of the research on thiazole acetamide derivatives has focused on established targets, there is a growing interest in exploring novel biological pathways and molecular targets. Mechanistic studies are at the forefront of this endeavor, seeking to unravel the precise molecular events through which these compounds exert their effects.

One area of active investigation is the potential of thiazole acetamide derivatives to modulate multiple targets. For example, in the context of Alzheimer's disease, certain derivatives have been shown to not only inhibit cholinesterases but also to prevent the aggregation of amyloid-β (Aβ) peptides and inhibit β-secretase, suggesting a multi-faceted mechanism of action. nih.gov

A significant breakthrough in identifying novel targets was the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.orgnih.gov Mechanistic studies revealed that these compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. semanticscholar.orgnih.gov This discovery has opened up new avenues for exploring the physiological roles of ZAC and for developing novel therapeutics targeting this channel. semanticscholar.orgnih.gov

Furthermore, tubulin has emerged as a key target for some thiazole-2-acetamide derivatives. nih.gov These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to their antiproliferative activity. nih.gov Mechanistic studies have demonstrated that these derivatives can induce apoptosis by activating caspases and down-regulating anti-apoptotic proteins. nih.gov

The exploration of novel biological targets is often guided by the diverse pharmacological activities observed for this class of compounds, which include anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comdergipark.org.tr Future research will likely employ a range of techniques, including proteomics and chemical biology approaches, to identify new binding partners and elucidate the complex signaling pathways modulated by this compound and its analogues.

Integration of High-Throughput Screening in Mechanistic Elucidation

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for their biological activity. While HTS is traditionally used for hit identification in the early stages of drug discovery, its integration into mechanistic studies is becoming increasingly common.

Compound libraries are essential for HTS campaigns. These libraries can range from diverse collections of drug-like molecules to more focused sets of compounds targeting specific protein families, such as kinases. stanford.edu The availability of large and diverse compound libraries is a critical resource for identifying novel modulators of biological targets. nuvisan.com

In the context of thiazole acetamide derivatives, HTS has been instrumental in the discovery of novel biological activities. For instance, the identification of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists originated from a compound library screening. semanticscholar.orgnih.gov Following the initial hit identification, HTS can be further utilized to screen focused libraries of analogues to establish preliminary structure-activity relationships (SAR) and to identify more potent and selective compounds.

Strategic Design of Next-Generation Thiazole Acetamide Analogues for Research Applications

The strategic design of next-generation thiazole acetamide analogues is a key focus of ongoing research, with the aim of developing highly potent and selective tool compounds for probing biological systems. This process is guided by an iterative cycle of design, synthesis, and biological evaluation, informed by computational modeling and mechanistic studies.

Structure-activity relationship (SAR) studies are fundamental to the design of new analogues. By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, researchers can identify the key structural features required for potency and selectivity. For example, SAR studies of N-(thiazol-2-yl)-benzamide antagonists of the ZAC receptor have explored modifications to both the thiazole and phenyl rings to identify compounds with improved inhibitory activity. semanticscholar.orgnih.gov

The design of novel thiazole acetamide derivatives often involves a molecular hybridization approach, where the thiazole acetamide scaffold is combined with other pharmacophoric elements to create hybrid molecules with enhanced or novel biological activities. researchgate.net For instance, the incorporation of a piperazine (B1678402) core has been explored in the development of new hybrid molecules. researchgate.net Similarly, the synthesis of thiazole-based chalcones represents another strategy for creating novel derivatives with potential anticancer properties. mdpi.com

The development of novel synthetic methodologies is also crucial for expanding the chemical space of thiazole acetamide analogues. Researchers are continually exploring new synthetic routes to create diverse libraries of compounds for biological screening. mdpi.comacs.org The synthesis of novel acetamidothiazole derivatives with 2-imino-4-arylthiazoles and morpholine (B109124) or piperazine moieties has led to the identification of compounds with promising anticancer activity. nih.gov

The ultimate goal of these strategic design efforts is to generate a toolkit of highly specific molecular probes that can be used to investigate the roles of particular biological targets in health and disease. These tool compounds are invaluable for target validation and for elucidating the complex signaling networks that govern cellular function.

Q & A

Q. What are the common synthetic routes for N-(1,3-thiazol-5-yl)acetamide and its derivatives?

Synthesis typically involves coupling acetamide derivatives with functionalized thiazole precursors. For example, chloroacetyl chloride can react with 2-amino-5-substituted thiazoles in the presence of a base (e.g., triethylamine) to form the acetamide bond . Multi-step routes may include cyclization reactions to construct the thiazole ring, followed by selective acylation. Optimization of solvent systems (e.g., dioxane or DMF) and purification techniques (e.g., recrystallization) is critical for improving yield and purity .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve substituent positions and detect tautomeric equilibria (e.g., imino vs. amino forms in thiazolidinone derivatives) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths, angles, and stereochemistry .
  • Elemental analysis : Validates molecular formula by comparing calculated vs. experimental C, H, N, and S content .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, derivatives with electron-withdrawing groups (e.g., nitro or fluoro substituents) show enhanced binding to chemokine receptors or bacterial targets . Bioactivity is often evaluated via in vitro assays (e.g., MIC for antimicrobial activity or IC50_{50} for enzyme inhibition) .

Advanced Research Questions

Q. How does the tautomeric equilibrium of this compound derivatives influence their reactivity?

Thiazole-acetamides can exist as tautomeric mixtures (e.g., imino-thiazolidinone vs. amino-dihydrothiazole forms). 1^1H NMR studies reveal a 1:1 equilibrium in some derivatives, impacting reactivity in substitution or oxidation reactions. For example, the imino form may favor nucleophilic attack at the thiazole sulfur, while the amino form could participate in hydrogen bonding with biological targets .

Q. What computational methods are used to predict the binding affinity of thiazole-containing acetamides?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like GPCRs or enzymes. Ligand efficiency metrics (e.g., binding energy/kcal·mol1^{-1}) guide SAR optimization. Studies on ZINC database compounds demonstrate how substituent polarity and steric bulk modulate affinity for hydrophobic binding pockets .

Q. How do substituents on the thiazole ring affect the bioactivity of these compounds?

  • Electron-donating groups (e.g., methoxy or methyl) enhance solubility but may reduce membrane permeability.
  • Halogen substituents (e.g., bromo or fluoro) improve target selectivity via halogen bonding.
  • Aryl extensions (e.g., benzimidazole-triazole hybrids) increase steric complementarity with enzyme active sites . Quantitative structure-activity relationship (QSAR) models correlate substituent Hammett constants (σ\sigma) with activity trends .

Q. What analytical techniques are critical for resolving structural ambiguities in thiazole-acetamide derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and fragment patterns.
  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton connectivity in complex mixtures.
  • Dynamic NMR : Detects slow-exchange tautomers or conformational isomers in solution .

Methodological Considerations

  • Synthetic Challenges : Competing side reactions (e.g., over-acylation or ring-opening) require controlled stoichiometry and low-temperature conditions .
  • Data Contradictions : Discrepancies in reported bioactivities may arise from assay variability (e.g., cell line differences) or unaccounted tautomerism in structural models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.